molecular formula C18H19FN2O3 B3083724 [(2-{[2-(2-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid CAS No. 1142204-74-7

[(2-{[2-(2-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid

Cat. No.: B3083724
CAS No.: 1142204-74-7
M. Wt: 330.4 g/mol
InChI Key: YGXUSIJOYNWZIQ-UHFFFAOYSA-N
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Description

[(2-{[2-(2-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid is a complex organic compound that features both fluorinated and phenyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorophenyl group can impart unique properties, such as increased metabolic stability and altered electronic characteristics, making it a valuable target for synthesis and study.

Mechanism of Action

Mode of Action

Based on its structural similarity to other bioactive compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been found to influence a variety of biochemical pathways, suggesting that this compound may also have broad effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental influences on this compound are currently unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-{[2-(2-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the intermediate 2-(2-Fluorophenyl)ethylamine through a nucleophilic substitution reaction involving 2-fluorobenzyl chloride and ethylamine. This intermediate is then reacted with glycine derivatives under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

[(2-{[2-(2-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

[(2-{[2-(2-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with biological systems in specific ways, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of advanced materials with specific electronic or mechanical properties.

Comparison with Similar Compounds

Similar Compounds

    [(2-{[2-(4-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid: This compound has a similar structure but includes a methoxy group, which can alter its electronic properties and biological activity.

    [(2-{[2-(2-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(4-chlorophenyl)amino]acetic acid: The presence of a chlorine atom instead of a phenyl group can significantly change the compound’s reactivity and interactions.

Uniqueness

[(2-{[2-(2-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The fluorophenyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(N-[2-[2-(2-fluorophenyl)ethylamino]-2-oxoethyl]anilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c19-16-9-5-4-6-14(16)10-11-20-17(22)12-21(13-18(23)24)15-7-2-1-3-8-15/h1-9H,10-13H2,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXUSIJOYNWZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NCCC2=CC=CC=C2F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601160186
Record name Glycine, N-[2-[[2-(2-fluorophenyl)ethyl]amino]-2-oxoethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601160186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142204-74-7
Record name Glycine, N-[2-[[2-(2-fluorophenyl)ethyl]amino]-2-oxoethyl]-N-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142204-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-[[2-(2-fluorophenyl)ethyl]amino]-2-oxoethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601160186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2-{[2-(2-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid
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[(2-{[2-(2-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid
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[(2-{[2-(2-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid
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[(2-{[2-(2-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid
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[(2-{[2-(2-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid
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[(2-{[2-(2-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid

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